1-(3-Fluoro-4-methylphenyl)piperazine
Overview
Description
1-(3-Fluoro-4-methylphenyl)piperazine is an organic compound . It is a white to yellow low melting solid . It is useful in the synthesis of 10H-Phenothiazine derivatives as ferroptosis inhibitors . This is useful in the treatment of stroke .
Synthesis Analysis
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs . The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis
The molecular formula of 1-(3-Fluoro-4-methylphenyl)piperazine is C11H15FN2 . It has a molecular weight of 194.2486032 .Chemical Reactions Analysis
Piperazine is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .Physical And Chemical Properties Analysis
1-(3-Fluoro-4-methylphenyl)piperazine is a white to yellow low melting solid . The molecular formula is C11H15FN2 and the molecular weight is 194.2486032 .Mechanism of Action
Safety and Hazards
Future Directions
Piperazine is among the most frequently used heterocycles in biologically active compounds . It is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry . Therefore, it is likely that future research will continue to explore the potential applications of piperazine derivatives, including 1-(3-Fluoro-4-methylphenyl)piperazine, in various fields of medicinal chemistry.
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHWXVKXRQBHIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406245 | |
Record name | 1-(3-fluoro-4-methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)piperazine | |
CAS RN |
1478-85-9 | |
Record name | 1-(3-fluoro-4-methylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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